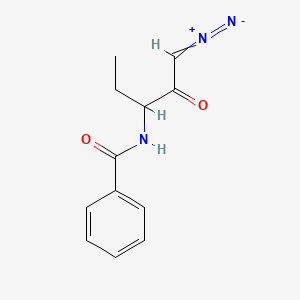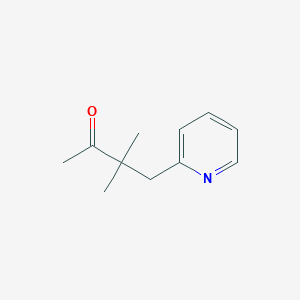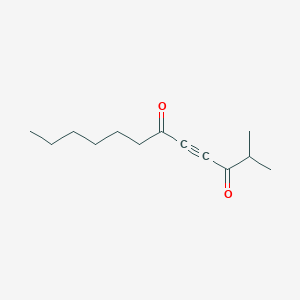![molecular formula C18H29BrO2S B14377634 Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate CAS No. 89913-88-2](/img/structure/B14377634.png)
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromoundecyl chain attached to the thiophene ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate typically involves the bromination of undecylthiophene followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated thiophene with methyl acetate in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Applications De Recherche Scientifique
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of organic semiconductors and conductive polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate depends on its application. In biological systems, it may interact with cellular membranes or proteins, leading to changes in cell function. The bromoundecyl chain can facilitate membrane penetration, while the thiophene ring can interact with aromatic amino acids in proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate
- Methyl [5-(11-chloroundecyl)thiophen-2-yl]acetate
- Methyl [5-(11-iodoundecyl)thiophen-2-yl]acetate
Uniqueness
Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution and coupling reactions
Propriétés
Numéro CAS |
89913-88-2 |
|---|---|
Formule moléculaire |
C18H29BrO2S |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
methyl 2-[5-(11-bromoundecyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C18H29BrO2S/c1-21-18(20)15-17-13-12-16(22-17)11-9-7-5-3-2-4-6-8-10-14-19/h12-13H,2-11,14-15H2,1H3 |
Clé InChI |
IQQJABDWGJHZIJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(S1)CCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
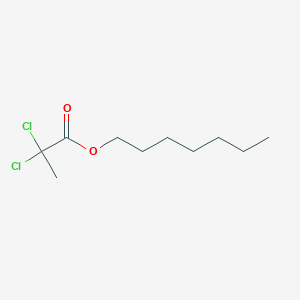
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
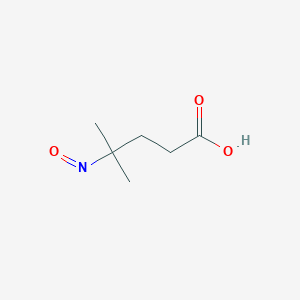
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
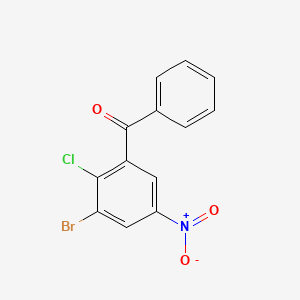
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
